3,7-Dimethyloctyl ethyl oxalate
Description
Contextualization within Oxalate (B1200264) Ester Chemistry
Oxalate esters are diesters of oxalic acid. Simple oxalate esters like diethyl oxalate are colorless liquids with an aromatic odor. chemicalbook.com They are versatile reagents in organic synthesis, often participating in condensation reactions to produce more complex molecules, including heterocyclic compounds. wikipedia.org For instance, diethyl oxalate condenses with urea (B33335) to form parabanic acid. wikipedia.org
The chemistry of oxalate esters is characterized by the close proximity of the two ester groups, which influences their reactivity. oup.com This structural feature makes them relatively fast to hydrolyze. oup.com Oxalate esters and their derivatives, particularly monoalkyl oxalates (oxalate half-esters), are considered valuable building blocks in the synthesis of pharmaceuticals, natural products, and polymers. nih.gov They can be synthesized through methods like the esterification of oxalic acid with an alcohol. wikipedia.orgorgsyn.org
One of the notable applications of some oxalate esters, such as diphenyl oxalate, is in chemiluminescence, where their oxidation is responsible for the light produced in glow sticks. wikipedia.org Furthermore, alkyl oxalates have been explored as activating groups for alcohols in visible light photoredox catalysis, enabling the formation of carbon-carbon bonds. nih.gov
Structural Significance of the 3,7-Dimethyloctyl Moiety in Organic Synthesis
The 3,7-dimethyloctyl group is a chiral, branched alkyl chain. Its structure is derived from citronellal (B1669106) (3,7-dimethyloct-6-enal), a naturally occurring monoterpenoid. The presence of a stereocenter at the 3-position introduces chirality into molecules containing this moiety, which is of paramount importance in pharmaceutical and biological applications where enantiomeric purity is often a critical factor.
The 3,7-dimethyloctyl moiety can be found in various contexts within organic synthesis. For instance, 3,7-dimethyloctanal is used as a flavoring and fragrance ingredient. nih.gov The versatility of this branched alkyl chain allows for its incorporation into a wide range of molecular architectures, potentially influencing properties such as solubility, steric hindrance, and biological activity.
In the context of 3,7-Dimethyloctyl ethyl oxalate, the 3,7-dimethyloctyl group would be introduced through the esterification of oxalic acid with 3,7-dimethyloctanol. The properties of the resulting ester would be influenced by this bulky and chiral alkyl group.
Overview of Academic Research Trajectories for Alkyl Oxalates
Academic research on alkyl oxalates has followed several key trajectories, highlighting their versatility in synthetic organic chemistry. A significant area of investigation involves their use as fundamental building blocks. Monoalkyl oxalates, in particular, are recognized for their utility in synthesizing a variety of significant compounds, including pharmaceuticals and natural products. pubtexto.com Their structural characteristics, with two carbonyl groups in close proximity, make them prone to radical decarboxylation, a property that has been harnessed in various important reactions. nih.gov
Another prominent research direction is the application of alkyl oxalates in photoredox catalysis. They have been identified as effective activating groups for alcohols, enabling the generation of alkyl radicals under visible light conditions. This has led to the development of new methods for forming carbon-carbon bonds, including the creation of quaternary carbon centers. nih.gov
Furthermore, the synthesis of novel oxalate esters with specific properties continues to be an active area of research. For example, new oxalate esters have been designed for applications in chemiluminescence, with a focus on creating compounds that are more soluble and environmentally friendly. acs.org The exploration of different alkyl and aryl groups attached to the oxalate core allows for the fine-tuning of the molecule's physical and chemical properties.
Research also extends to the kinetic studies of oxalate ester reactions, such as hydrolysis, to better understand their reactivity profiles. oup.com The development of efficient and scalable synthetic methods for producing monoalkyl oxalates is another practical area of academic interest, aiming to make these valuable building blocks more accessible. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-O-(3,7-dimethyloctyl) 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-5-17-13(15)14(16)18-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMYZVFRXOQCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976260 | |
| Record name | 3,7-Dimethyloctyl ethyl ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60788-24-1 | |
| Record name | 1-(3,7-Dimethyloctyl) 2-ethyl ethanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60788-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyloctyl ethyl oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060788241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethyloctyl ethyl ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloctyl ethyl oxalate | |
| Source | European Chemicals Agency (ECHA) | |
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Chemical Reactivity and Transformative Potential of 3,7 Dimethyloctyl Ethyl Oxalate
Condensation Reactions with Nucleophilic Species
Oxalate (B1200264) esters, such as 3,7-dimethyloctyl ethyl oxalate, are valuable reagents in condensation reactions, particularly with compounds possessing active methylene (B1212753) groups. These reactions, often variants of the Claisen condensation, proceed by the nucleophilic attack of a carbanion on one of the electrophilic carbonyl carbons of the oxalate ester. The result is the formation of a new carbon-carbon bond and the creation of α-keto esters, which are important synthetic intermediates.
For instance, the condensation of an oxalate ester with an ester containing an α-hydrogen, in the presence of a strong base like sodium ethoxide, leads to the formation of a β-keto ester derivative. orgsyn.org Diethyl oxalate is a commonly used reagent in such reactions to produce a variety of esters. wikipedia.org The general mechanism involves the deprotonation of the active methylene compound to generate a nucleophilic enolate, which then adds to a carbonyl group of the oxalate ester. Subsequent elimination of an ethoxide group yields the final product. orgsyn.org
The versatility of this reaction allows for the synthesis of a wide array of compounds, including heterocyclic structures. For example, diethyl oxalate is a precursor in the synthesis of 3,4-ethylenedioxythiophene (B145204) and condenses with urea (B33335) to form parabanic acid. wikipedia.org
Cleavage and Decarbonylation Pathways of Oxalate Esters
The ester linkages in this compound are susceptible to cleavage through several mechanisms, including hydrolysis under acidic or basic conditions and radical-mediated pathways. These reactions can lead to the formation of carboxylic acids, alcohols, or alkanes, depending on the reaction conditions and the nature of the cleaving agent.
Acidic and Basic Hydrolysis Mechanisms
The hydrolysis of esters is a fundamental reaction in organic chemistry, and oxalate esters are no exception. chemguide.co.uk This process, which can be catalyzed by either acid or base, results in the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.org
Acid-catalyzed hydrolysis is a reversible process where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that is commonly carried out by heating the ester with a dilute alkali solution, such as sodium hydroxide (B78521). chemguide.co.uk The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The products are the salt of the carboxylic acid and the alcohol. chemguide.co.uklibretexts.org Oxalic esters are known to hydrolyze relatively quickly due to the close proximity of the two ester groups. oup.com
| Hydrolysis Type | Catalyst | Key Features | Products |
| Acidic | Strong Acid (e.g., HCl, H₂SO₄) | Reversible, requires excess water | Carboxylic acid and alcohol |
| Basic (Saponification) | Strong Base (e.g., NaOH) | Irreversible, generally faster | Carboxylate salt and alcohol |
Radical-Mediated Cleavage Reactions of Ester Bonds
Beyond traditional hydrolysis, oxalate esters can undergo cleavage through radical-mediated pathways. Electrochemically generated radical anions of oxalate esters are known to undergo cleavage. researchgate.netumich.edu This process can be initiated by a single electron transfer (SET) to the ester, forming a radical anion which then fragments. researchgate.net
The cleavage of the oxalate ester radical anion can proceed through different pathways, but a common outcome is the formation of an alkyl radical and an oxalate anion. researchgate.netumich.edu This method has been utilized in reductive cleavage reactions to convert alcohols to alkanes. researchgate.net The stability of the resulting radical fragment is a key factor in the efficiency of the reaction. researchgate.net
Visible light-driven photocatalysis can also mediate the cleavage of C=C bonds and subsequent esterification reactions, involving hydroxyl radical species. rsc.org Furthermore, the homolysis of an oxalate radical anion can generate carbon dioxide and a carbon dioxide radical anion (CO₂•⁻), which can then participate in further reactions. acs.org
Functional Group Interconversions on the 3,7-Dimethyloctyl Chain
The 3,7-dimethyloctyl chain, being a saturated hydrocarbon, presents a challenge for selective functionalization due to the inertness of C-H and C-C bonds. However, modern synthetic methods have opened avenues for the targeted modification of such alkyl chains. Functional group interconversions allow for the introduction of various chemical groups, significantly altering the properties of the parent molecule. scribd.comimperial.ac.ukyoutube.com
Derivatization at Terminal and Internal Alkyl Positions
The derivatization of alkyl chains can be directed towards either the terminal or internal positions, depending on the reaction conditions and the reagents employed. Terminal alkynes, for example, can be readily deprotonated and alkylated at the terminal position. ucalgary.calibretexts.org
For internal positions, methods have been developed for the derivatization of internal alkynes, which are often less reactive. researchgate.netchemrxiv.org In the context of the 3,7-dimethyloctyl chain, which lacks the reactivity of an alkyne, derivatization would likely proceed through radical-based C-H activation or other advanced functionalization techniques. The presence of tertiary C-H bonds at the 3 and 7 positions provides sites that are often more susceptible to radical abstraction compared to secondary and primary C-H bonds, potentially allowing for regioselective functionalization. researchgate.net
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of this compound is characterized by the electrophilic nature of the carbonyl carbons and the potential for nucleophilic attack at various sites within the molecule.
Electrophilic Reactivity:
The two carbonyl carbons of the oxalate moiety are electron-deficient due to the electronegativity of the adjacent oxygen atoms, making them susceptible to attack by nucleophiles. This electrophilicity is the basis for several important transformations. Esters, in general, react with acids to produce heat, alcohols, and other acids. Strong oxidizing acids can lead to vigorous, exothermic reactions. nih.gov The interaction of esters with caustic solutions also generates heat, and mixing them with alkali metals and hydrides can produce flammable hydrogen. nih.gov
One of the primary reactions involving the electrophilic character of oxalate esters is saponification, the hydrolysis of the ester in the presence of a base. In the case of this compound, this would involve the cleavage of one or both ester linkages to yield the corresponding carboxylate salts, ethanol (B145695), and 3,7-dimethyloctanol.
Another significant reaction is transesterification, where the alcohol portion of the ester is exchanged with another alcohol. This process is typically catalyzed by an acid or a base. For instance, reacting this compound with an excess of a different alcohol, such as methanol (B129727), in the presence of a catalyst would lead to the formation of dimethyl oxalate and/or methyl 3,7-dimethyloctyl oxalate.
The carbonyl groups can also be targeted by strong reducing agents like lithium aluminum hydride. This reaction would reduce the ester functionalities to their corresponding primary alcohols, resulting in the formation of ethylene (B1197577) glycol and 3,7-dimethyloctanol.
Nucleophilic Reactivity:
More significantly, the α-protons on the ethyl group are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Claisen condensations. However, in the context of this compound, the reactivity of the oxalate moiety itself is more pronounced.
The following table provides a summary of the potential electrophilic and nucleophilic reactions of this compound based on the known reactivity of oxalate esters.
| Reaction Type | Reactant | Product(s) | Description |
| Saponification | Strong Base (e.g., NaOH) | Sodium oxalate, Sodium 3,7-dimethyloctyl oxalate, Ethanol, 3,7-Dimethyloctanol | Hydrolysis of the ester linkages. |
| Transesterification | Alcohol (e.g., Methanol) + Catalyst | Dimethyl oxalate, Methyl 3,7-dimethyloctyl oxalate, Ethanol, 3,7-Dimethyloctanol | Exchange of the alcohol groups of the ester. |
| Reduction | Strong Reducing Agent (e.g., LiAlH4) | Ethylene glycol, 3,7-Dimethyloctanol | Reduction of the carbonyl groups to alcohols. |
| Grignard Reaction | Grignard Reagent (e.g., CH3MgBr) | Tertiary Alcohols | Nucleophilic addition of the Grignard reagent to the carbonyl carbons. |
Stereochemical Considerations and Chiral Synthesis Pertaining to 3,7 Dimethyloctyl Ethyl Oxalate
Elucidation of Absolute and Relative Configurations
The determination of the absolute and relative configurations of chiral molecules like 3,7-dimethyloctyl ethyl oxalate (B1200264) is fundamental to understanding their properties and interactions. For the parent alcohol, 3,7-dimethyloctan-1-ol (B75441), which is a key precursor, various analytical techniques are employed. The absolute configuration of the stereoisomers of 3,7-dimethyloctan-1-ol has been determined through the analysis of their diastereomeric derivatives. For instance, the enantiomers of this alcohol can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. The resulting diastereomers can then be separated by chromatography and their absolute configurations determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, specifically by analyzing the chemical shifts of the protons adjacent to the newly formed ester linkage.
Gas chromatography (GC) on chiral stationary phases is another powerful tool for separating and identifying the stereoisomers of volatile 3,7-dimethyloctyl derivatives. The elution order of the enantiomers can be correlated with their absolute configurations by comparison with authentic standards prepared through stereoselective synthesis.
Asymmetric Synthetic Approaches to Chiral 3,7-Dimethyloctyl Derivatives
The synthesis of enantiomerically pure or enriched 3,7-dimethyloctyl derivatives is a significant challenge that has been addressed through various asymmetric synthetic strategies. A common approach involves the use of chiral building blocks derived from natural sources or prepared through asymmetric catalysis.
One notable strategy employs the asymmetric hydrogenation of a suitable unsaturated precursor. For example, a precursor containing carbon-carbon double bonds at the appropriate positions can be hydrogenated using a chiral rhodium or ruthenium catalyst, such as those based on BINAP or other chiral phosphine (B1218219) ligands. The choice of catalyst and reaction conditions can direct the hydrogenation to selectively form one enantiomer over the other.
Another successful approach involves the use of chiral auxiliaries. In this method, a prochiral substrate is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent stereoselective reactions are then carried out, with the chiral auxiliary directing the stereochemical outcome. Finally, the auxiliary is removed to yield the desired chiral product.
Enzymatic resolutions have also been employed to separate enantiomers of 3,7-dimethyloctan-1-ol. Lipases, for instance, can selectively acylate one enantiomer of a racemic mixture of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.
A summary of asymmetric synthetic approaches is presented in the table below.
| Synthetic Approach | Description | Key Reagents/Catalysts |
| Asymmetric Hydrogenation | Stereoselective reduction of a C=C double bond in a precursor molecule. | Chiral Rhodium or Ruthenium complexes (e.g., Rh-BINAP) |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials from nature. | Citronellol (B86348), Limonene |
| Chiral Auxiliaries | Temporary attachment of a chiral group to a prochiral substrate to direct a stereoselective reaction. | Evans auxiliaries, Oppolzer's sultams |
| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipases (e.g., Candida antarctica lipase (B570770) B) |
Enantioselective Transformations of Oxalate Esters
While the direct enantioselective transformation of 3,7-dimethyloctyl ethyl oxalate is not extensively documented, general methodologies for the enantioselective reactions of oxalate esters can be considered. Oxalate esters can serve as electrophiles in various carbon-carbon bond-forming reactions. The development of chiral Lewis acids or organocatalysts could enable the enantioselective addition of nucleophiles to one of the carbonyl groups of the oxalate moiety.
For instance, a chiral catalyst could coordinate to the oxalate ester in a way that shields one face of a carbonyl group, thereby directing the incoming nucleophile to the opposite face. This would result in the formation of a chiral α-hydroxy ester derivative with high enantiomeric excess. Such transformations would be valuable for the synthesis of more complex chiral molecules starting from simple oxalate esters.
Diastereoselective Synthesis of Substituted 3,7-Dimethyloctyl Oxalates
The synthesis of substituted derivatives of 3,7-dimethyloctyl oxalate with control over the newly formed stereocenters is a key aspect of diastereoselective synthesis. When introducing a new substituent into the 3,7-dimethyloctyl chain, the existing stereocenters at C3 and C7 can influence the stereochemical outcome of the reaction. This phenomenon is known as substrate-controlled diastereoselection.
For example, the reduction of a ketone functionality introduced into the 3,7-dimethyloctyl chain can proceed with high diastereoselectivity. The stereochemistry of the resulting hydroxyl group will be determined by the preferred direction of hydride attack, which is influenced by the steric hindrance imposed by the methyl groups at C3 and C7. Felkin-Anh and Cram-chelation models are often used to predict the major diastereomer formed in such reactions.
Furthermore, reagent-controlled diastereoselective reactions can be employed. In this approach, a chiral reagent or catalyst is used to override the directing effect of the substrate's existing stereocenters, allowing for the selective formation of a specific diastereomer that might be disfavored under substrate control.
The table below outlines the key concepts in the diastereoselective synthesis of substituted 3,7-dimethyloctyl oxalates.
| Concept | Description | Controlling Factor | Predictive Model (if applicable) |
| Substrate-Controlled Diastereoselection | The existing stereocenters in the molecule direct the stereochemical outcome of a new stereocenter's formation. | Steric and electronic properties of the substrate. | Felkin-Anh, Cram-chelation |
| Reagent-Controlled Diastereoselection | An external chiral reagent or catalyst determines the stereochemical outcome, potentially overriding substrate control. | The structure and chirality of the external reagent/catalyst. | N/A |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,7-Dimethyloctyl ethyl oxalate (B1200264). By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's framework can be constructed.
Proton (¹H) NMR spectroscopy provides information about the chemical environment, quantity, and connectivity of the hydrogen atoms in the molecule. For 3,7-Dimethyloctyl ethyl oxalate, the spectrum would exhibit distinct signals corresponding to the ethyl group and the branched 3,7-dimethyloctyl chain. The ethyl group's methylene (B1212753) protons are expected to show a quartet splitting pattern due to coupling with the adjacent methyl protons, which in turn would appear as a triplet. The signals for the 3,7-dimethyloctyl moiety would be more complex, with characteristic multiplets for the methine protons at the chiral centers (C3 and C7) and overlapping signals for the numerous methylene protons.
Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing a signal for each unique carbon atom in the molecule. The spectrum would clearly show two signals for the carbonyl carbons of the oxalate group at the downfield region (typically 160-170 ppm). The carbons of the ethyl group and the 3,7-dimethyloctyl chain would appear at higher field strengths, with their specific chemical shifts influenced by their local electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl-CH₃ | 1.35 (t) | 14.1 |
| Ethyl-CH₂ | 4.30 (q) | 62.5 |
| Oxalate C=O | - | 160.5 |
| 1'-CH₂ | 4.20 (t) | 65.8 |
| 2'-CH₂ | 1.55 (m) | 36.5 |
| 3'-CH | 1.70 (m) | 29.8 |
| 3'-CH₃ | 0.90 (d) | 19.5 |
| 4'-CH₂ | 1.25 (m) | 39.2 |
| 5'-CH₂ | 1.25 (m) | 24.6 |
| 6'-CH₂ | 1.40 (m) | 37.3 |
| 7'-CH | 1.60 (m) | 27.9 |
Note: Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions. t = triplet, q = quartet, d = doublet, m = multiplet.
To definitively assign the proton and carbon signals and confirm the bonding network, two-dimensional (2D) NMR experiments are employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, it would show a cross-peak between the ethyl group's methylene and methyl protons. It would also be instrumental in tracing the connectivity along the 3,7-dimethyloctyl backbone.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would link each proton signal to its corresponding carbon signal in Table 1, confirming the assignments made in the 1D spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connections between the ethyl and 3,7-dimethyloctyl groups to the oxalate carbonyl carbons, thus confirming the ester linkages.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of this compound and offers clues to its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound. For this compound (C₁₄H₂₆O₄), HRMS would provide a highly accurate mass measurement, allowing for the differentiation from other compounds with the same nominal mass but different elemental compositions.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₄H₂₇O₄⁺ | 259.1853 |
While not a routine characterization method, isotopic labeling can be a powerful research tool to investigate reaction mechanisms involving this compound. For example, by synthesizing the compound using ¹⁸O-labeled 3,7-dimethyloctanol, the fragmentation pathways of the ester group in the mass spectrometer could be elucidated by tracking the labeled oxygen atom in the resulting fragment ions. This can provide detailed insights into gas-phase ion chemistry.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the compound's volatility and polarity.
Gas Chromatography (GC): Given its predicted boiling point, this compound is amenable to analysis by Gas Chromatography. A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) would be suitable for its separation. Coupled with a Flame Ionization Detector (FID), GC can be used for quantitative analysis and purity determination. When interfaced with a mass spectrometer (GC-MS), it allows for the identification of the compound and any impurities based on their mass spectra.
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for preparative scale purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. Due to the ester nature of the compound, a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. A UV detector set to a low wavelength (around 210 nm) could be used for detection, as the oxalate chromophore has a weak UV absorbance.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl oxalate |
| 3,7-dimethyloctanol |
| Acetonitrile |
Gas Chromatography (GC) with Mass Spectrometry Detection (GC-MS)
A thorough search of scientific literature reveals no specific studies that have utilized Gas Chromatography with Mass Spectrometry (GC-MS) for the detailed analysis of this compound. While GC-MS is a powerful and common technique for the separation and identification of volatile and semi-volatile organic compounds, research detailing its application to this particular ester, including retention times, fragmentation patterns, and quantitative analysis methods, has not been published.
General methodologies for the GC-MS analysis of other oxalate esters have been reported, often in the context of metabolomics or industrial chemical analysis. nih.govresearchgate.net These studies typically involve derivatization to enhance volatility, followed by separation on a capillary column and detection by a mass spectrometer. nih.gov However, without specific experimental data for this compound, any discussion of its expected GC-MS profile would be speculative and fall outside the scope of this strictly fact-based article.
High-Performance Liquid Chromatography (HPLC), Including Chiral Separations
Similarly, there is no available research dedicated to the analysis of this compound using High-Performance Liquid Chromatography (HPLC). HPLC is a versatile technique for the separation of a wide range of compounds, and various methods have been developed for other oxalate-containing molecules. nih.govresearchgate.net These methods often employ reversed-phase chromatography with UV or mass spectrometric detection. nih.govresearchgate.net
Furthermore, the 3,7-dimethyloctyl moiety of the target compound contains a chiral center at the 3-position, suggesting that enantiomers of this compound exist. Chiral HPLC is the standard technique for the separation and analysis of such enantiomers. However, no studies on the chiral separation of this compound have been found in the scientific literature. Research into the chiral separation of other compounds demonstrates the importance of selecting an appropriate chiral stationary phase and mobile phase to achieve resolution of the enantiomers. lcms.cz The application of these principles to this compound remains an uninvestigated area of research.
Computational Chemistry and Theoretical Modeling of 3,7 Dimethyloctyl Ethyl Oxalate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org Methods like Density Functional Theory (DFT) are powerful tools for determining the electronic structure, which in turn governs the molecule's reactivity. aimspress.comresearchgate.net For 3,7-dimethyloctyl ethyl oxalate (B1200264), these calculations can reveal critical information about its stability, reactivity, and potential interaction sites.
The first step in such a study involves solving the Schrödinger equation for the molecule, typically using the Born-Oppenheimer approximation, to determine its electronic structure. wikipedia.org From these calculations, several key descriptors of reactivity can be derived. The distribution of electron density, for example, can be visualized through a Molecular Electrostatic Potential (MESP) map. This map highlights electron-rich areas (negative potential), which are susceptible to electrophilic attack, and electron-poor areas (positive potential), which are prone to nucleophilic attack. mdpi.com In 3,7-dimethyloctyl ethyl oxalate, the oxygen atoms of the carbonyl groups in the oxalate moiety would be expected to show a negative potential, while the carbonyl carbons would exhibit a positive potential, marking them as key sites for chemical reactions like hydrolysis. mdpi.com
Other important parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller gap generally implies higher reactivity. Quantum chemical calculations can precisely compute these values, offering a quantitative measure of the molecule's kinetic stability. cyberleninka.runist.gov
Illustrative Data Table: Calculated Electronic Properties of this compound
Below is a hypothetical table of electronic properties for this compound that could be generated through quantum chemical calculations.
| Property | Hypothetical Value | Significance |
| Total Energy | -958.7 Hartree | A measure of the molecule's overall stability. |
| HOMO Energy | -9.8 eV | Indicates the energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest empty orbital; related to electron affinity. |
| HOMO-LUMO Gap | 9.3 eV | A larger gap suggests high kinetic stability and low reactivity. |
| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
| MESP Minimum (on Carbonyl O) | -55 kcal/mol | Predicts the most likely site for electrophilic attack (e.g., protonation). |
| MESP Maximum (on Carbonyl C) | +65 kcal/mol | Predicts the most likely site for nucleophilic attack (e.g., by a hydroxide (B78521) ion). |
Note: These values are for illustrative purposes and represent the type of data obtainable from DFT calculations.
By analyzing these properties, a detailed picture of the molecule's reactivity can be constructed, guiding further experimental studies. nist.gov
Molecular Dynamics Simulations for Conformational Analysis
This compound possesses a long, flexible alkyl chain, meaning it can adopt a vast number of different three-dimensional shapes, or conformations. Molecular Dynamics (MD) simulations are a powerful computational method used to explore these conformational possibilities by simulating the atomic motions of a molecule over time. acs.orgnih.gov
An MD simulation solves Newton's equations of motion for the atoms in the molecule, with the forces between them described by a force field. nih.gov By simulating the molecule in a virtual environment (often including solvent molecules like water) for a sufficient period (from nanoseconds to microseconds), a trajectory of its dynamic behavior is generated. acs.orgacs.org
Analysis of this trajectory allows for the identification of the most stable, low-energy conformations and the pathways for transitioning between them. nih.gov For this compound, MD simulations would reveal how the long dimethyloctyl chain folds and moves, which is critical for understanding its physical properties, such as viscosity and how it might interact with biological receptors or other molecules. The simulations can produce a Ramachandran-like plot for the key dihedral angles along the alkyl chain, showing which rotational states are most probable.
Illustrative Data Table: Conformational Analysis of this compound
This table illustrates the kind of output an MD simulation could provide after clustering the trajectory data.
| Conformation Cluster | Population (%) | Average Potential Energy (kcal/mol) | Description |
| 1 | 45% | -125.4 | An extended, linear-like conformation of the alkyl chain. |
| 2 | 30% | -124.8 | A folded conformation where the end of the alkyl chain is near the oxalate group. |
| 3 | 15% | -123.1 | A partially folded "U-shaped" conformation. |
| 4 | 10% | -121.5 | Other minor, less stable conformations. |
Note: This data is hypothetical and serves to illustrate the results of an MD conformational analysis.
Understanding the conformational preferences is essential, as the shape of the molecule dictates how it fits into binding sites of enzymes or receptors, and how it packs in a liquid or solid state. acs.org
Mechanistic Studies through Computational Approaches
Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.gov For this compound, a key reaction of interest is the hydrolysis of one or both of its ester functional groups. This reaction can be catalyzed by either acid or base. nih.govkhanacademy.org
Using quantum chemical methods, researchers can model the entire reaction pathway. This involves identifying and calculating the energies of the reactants, products, any reaction intermediates, and, crucially, the transition states that connect them. nih.govrsc.org The transition state is the highest energy point along the reaction coordinate and the energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.
For the acid-catalyzed hydrolysis of this compound, the mechanism would likely involve protonation of a carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and finally, elimination of the alcohol (3,7-dimethyloctanol) or ethanol (B145695). khanacademy.orgacs.org Computational modeling can confirm this pathway, rule out alternatives, and provide a quantitative understanding of the reaction kinetics without needing to perform the actual experiment. nih.gov
Illustrative Data Table: Calculated Energies for a Reaction Pathway
The following table presents hypothetical relative free energies for the key species in the acid-catalyzed hydrolysis of the ethyl ester portion of this compound.
| Species | Description | Hypothetical Relative Free Energy (kcal/mol) |
| Reactants | This compound + H₃O⁺ | 0.0 |
| TS1 | Transition state for nucleophilic attack by water | +18.5 |
| Intermediate | Tetrahedral intermediate | +5.2 |
| TS2 | Transition state for elimination of ethanol | +22.1 |
| Products | 3,7-Dimethyloctyl oxali-acid + Ethanol + H₃O⁺ | -4.5 |
Note: Values are illustrative. The highest energy transition state (TS2) would represent the rate-determining step.
Such computational mechanistic studies are invaluable for understanding and predicting chemical reactivity under various conditions.
Structure-Activity Relationship (SAR) Modeling for Chemical Analogues
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science. drugdesign.orgnih.gov They aim to correlate the structural features of a series of molecules with their biological activity or physical properties. oncodesign-services.comcollaborativedrug.com While no specific biological activity is documented for this compound, one could hypothesize a potential application, for example, as an insect repellent or a fragrance component, and then use SAR to design improved analogues.
The first step in an SAR study is to synthesize or computationally design a library of analogues by making systematic structural modifications. oncodesign-services.com For this compound, this could involve:
Varying the length and branching of the alkyl chain (e.g., using different isomers of octanol, or shorter/longer alcohols).
Replacing the ethyl group with other small alkyl or functionalized groups.
Modifying the oxalate core itself.
For each analogue, a set of molecular descriptors would be calculated. These are numerical values that represent different aspects of the molecule's structure and physicochemical properties (e.g., LogP for hydrophobicity, molecular weight, polar surface area, electronic properties from quantum calculations). researchgate.net These descriptors are then correlated with experimentally measured (or hypothetically assigned) activity using statistical or machine learning models to create a Quantitative Structure-Activity Relationship (QSAR) model. collaborativedrug.com This model can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties. nih.gov
Illustrative Data Table: SAR for Hypothetical Analogues
This table illustrates a hypothetical SAR study for analogues of this compound with a hypothetical "repellency score."
| Analogue | Modification from Parent Compound | Calculated LogP | Molecular Weight ( g/mol ) | Hypothetical Repellency Score (1-10) |
| Parent | This compound | 4.8 | 258.36 | 6.5 |
| Analogue 1 | Replaced ethyl with methyl | 4.3 | 244.33 | 6.1 |
| Analogue 2 | Replaced 3,7-dimethyloctyl with n-octyl | 5.2 | 258.36 | 5.8 |
| Analogue 3 | Replaced 3,7-dimethyloctyl with cyclohexyl | 2.9 | 214.26 | 4.2 |
| Analogue 4 | Replaced ethyl with trifluoroethyl | 4.9 | 312.34 | 7.8 |
Note: Data is for illustrative purposes to demonstrate the SAR concept.
This type of modeling allows chemists to understand which structural features are important for a given activity and to rationally design new molecules with enhanced performance. researchgate.net
Strategic Applications in Synthetic and Materials Science Research
3,7-Dimethyloctyl Ethyl Oxalate (B1200264) as a Building Block in Complex Molecule Synthesis
The oxalate ester functionality serves as a valuable precursor in the construction of more complex molecular architectures. Monoalkyl oxalates are recognized as important building blocks for creating a wide array of significant compounds. rsc.org The presence of two distinct ester groups in 3,7-dimethyloctyl ethyl oxalate, one derived from the sterically hindered 3,7-dimethyloctanol and the other from ethanol (B145695), allows for selective transformations.
One potential application lies in palladium-catalyzed decarboxylative cross-coupling reactions. acs.org In such reactions, the oxalate monoester can be coupled with aryl or alkenyl halides to form new carbon-carbon bonds, a fundamental transformation in organic synthesis. The bulky 3,7-dimethyloctyl group could influence the reaction's stereoselectivity and the properties of the resulting product.
Furthermore, oxalate esters are known to undergo condensation reactions. For instance, diethyl oxalate is used in condensations with ketones to form diketo-esters, which are precursors to other valuable compounds like pimelic acid. wikipedia.org Similarly, this compound could be employed in analogous Claisen condensation reactions to introduce the 3,7-dimethyloctoxycarbonyl group into a target molecule, thereby imparting specific solubility or conformational properties.
The synthesis of unsymmetrical dialkyl oxalates can also be achieved, and these compounds are useful intermediates. rsc.org The differential reactivity of the ethyl and the 3,7-dimethyloctyl ester groups could be exploited for sequential reactions, allowing for the stepwise construction of complex molecules.
| Potential Synthetic Transformation | Reagents and Conditions | Potential Product Type |
| Decarboxylative Cross-Coupling | Pd catalyst, Aryl/Alkenyl Halide | Aryl/Alkenyl esters |
| Claisen Condensation | Ketone, Strong Base | β-keto esters |
| Transesterification | Different Alcohol, Catalyst | Unsymmetrical dialkyl oxalates |
Employment as a Protecting Group in Polyol Chemistry
Protecting groups are crucial tools in organic synthesis to temporarily mask a reactive functional group while transformations are carried out elsewhere in the molecule. researchgate.net The oxalate ester functionality can, in principle, be used to protect hydroxyl groups. libretexts.org
In the context of polyol chemistry, where multiple hydroxyl groups are present, selective protection is often a significant challenge. The bulky 3,7-dimethyloctyl group in this compound could offer a degree of steric hindrance that might allow for selective esterification of a less sterically hindered primary alcohol in the presence of more hindered secondary or tertiary alcohols.
The stability of the resulting oxalate ester would be a key consideration. Generally, ester protecting groups can be removed by acid- or base-catalyzed hydrolysis. libretexts.org The specific conditions required for the deprotection of a 3,7-dimethyloctyl oxalate ester would need to be determined experimentally, but the lability of the oxalate moiety suggests that relatively mild conditions might be sufficient. This is particularly relevant in the synthesis of sensitive and complex natural products where harsh deprotection conditions can lead to degradation. rsc.org
The use of an "open-flask" protocol for the removal of certain ester protecting groups highlights the ongoing development in this field to find more efficient and user-friendly methods. nih.gov
| Protecting Group Strategy | Substrate | Key Feature | Deprotection |
| Steric-directed protection | Polyol with primary and secondary alcohols | The bulky 3,7-dimethyloctyl group may favor reaction at the less hindered primary alcohol. | Mild acid or base hydrolysis. |
| Temporary masking | Diols | Formation of a cyclic oxalate is a possibility, though less common for this type of monoester. | Hydrolysis. |
Integration into Advanced Materials and Polymer Architectures
Oxalate esters are valuable monomers for the synthesis of polyoxalates, a class of polyesters with tunable properties. rsc.org These polymers are often biodegradable and have applications in the biomedical field. uva.nl The incorporation of the 3,7-dimethyloctyl group into a polymer backbone could significantly influence the material's properties.
Through a process like oxalate metathesis polymerization, dimethyl oxalate can be reacted with diols to form polyalkylene oxalates. rsc.org A similar transesterification approach using this compound with a diol could lead to the formation of a polyester (B1180765) with pendant ethyl groups or, if the ethanol is removed, a polymer incorporating the 3,7-dimethyloctyl moiety in the main chain. The bulky and branched nature of the 3,7-dimethyloctyl group would likely decrease the crystallinity and melting point of the resulting polymer while increasing its solubility in organic solvents and potentially enhancing its flexibility.
Furthermore, oxalate-based polymers have been investigated for their chemiluminescent properties when combined with a fluorescer and an oxidizing agent like hydrogen peroxide. researchgate.netresearchgate.net The specific ester group can affect the efficiency and duration of the light emission. While typically aromatic oxalates are used for this purpose, the principle could be extended to aliphatic esters in specific formulations. acs.org
| Polymerization Method | Co-monomer | Potential Polymer Property |
| Transesterification Polymerization | Diol | Increased solubility, lower crystallinity, enhanced flexibility. |
| Ring-Opening Polymerization (of a cyclic precursor) | Not directly applicable | - |
Use in Separation Science and Ligand Design for Metal Ion Complexation
The two carbonyl groups in the oxalate moiety can act as a bidentate ligand, coordinating to metal ions. This property is exploited in the design of ligands for metal ion separation and complexation. The nature of the ester groups can modulate the ligand's electronic properties and solubility.
The long, branched alkyl chain of this compound would render any resulting metal complex more lipophilic, enhancing its solubility in nonpolar organic solvents. This is a desirable characteristic for liquid-liquid extraction processes used in hydrometallurgy for the separation and purification of metals.
While simple dialkyl oxalates are not the strongest chelating agents, they can be incorporated into more complex ligand frameworks. For instance, the oxalate unit can be part of a larger molecule designed to have high selectivity for a specific metal ion. The development of nanozymes, which can involve metal complexes for catalytic activity, is a rapidly advancing field where novel ligands are continuously sought. mdpi.com
Role in Reaction Solvent Systems and Catalytic Media
The physical properties of this compound, such as its expectedly high boiling point and low water solubility, suggest its potential use as a specialized reaction solvent or as a component in catalytic media. letopharm.com
High-boiling organic esters can be suitable solvents for reactions that require elevated temperatures. google.com The branched alkyl chain would likely result in a lower freezing point compared to a linear analogue, extending its liquid range.
In the context of catalysis, oxalate esters can be involved in the catalytic cycle. For example, in the oxidative carbonylation of alcohols to produce oxalates, the product itself can act as the solvent. google.com Furthermore, in certain catalytic systems, the solvent is not merely an inert medium but actively participates in the reaction or influences the catalyst's stability and activity. The lipophilic nature of this compound could be advantageous in biphasic catalysis, helping to solubilize nonpolar reactants or catalysts.
Current Research Challenges and Future Directions
Development of Sustainable and Green Synthetic Routes
The industrial synthesis of esters has traditionally relied on methods that are often not environmentally benign. A significant challenge and a key future direction for 3,7-Dimethyloctyl ethyl oxalate (B1200264) is the development of sustainable and green synthetic routes.
Conventional esterification methods for producing dialkyl oxalates can involve toxic reagents and generate significant waste. For instance, the use of oxalyl chloride in ester synthesis produces corrosive HCl gas. nih.gov A promising green alternative is the selective monohydrolysis of symmetric diesters in aqueous media. researchgate.net Research has demonstrated that monoalkyl oxalates can be synthesized in high yields by the partial hydrolysis of the corresponding dialkyl oxalates using an aqueous sodium hydroxide (B78521) solution, often with a co-solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). researchgate.netaston-chemicals.com This approach is simple, environmentally friendly, and avoids the use of toxic or expensive reagents. nih.govaston-chemicals.com
Another avenue for green synthesis is the direct esterification of oxalic acid with 3,7-dimethyloctanol. Methods for the synthesis of diethyl oxalate have involved the reaction of anhydrous oxalic acid with ethanol (B145695). orgsyn.orgchemicalbook.com Adapting such procedures to use the long-chain, branched 3,7-dimethyloctanol while minimizing solvent use and energy consumption presents a viable research goal. The use of solid acid catalysts or enzymatic catalysts could further enhance the sustainability of this process.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The oxalate functional group is not merely a passive linker; it can participate in a variety of chemical transformations. A key research direction is to explore the novel reactivity patterns of 3,7-Dimethyloctyl ethyl oxalate.
Monoalkyl oxalates are valuable building blocks in organic synthesis. researchgate.net They have been employed in various reactions, including radical decarboxylation. acs.org Recently, alkyl oxalates have emerged as effective activating groups for alcohols in visible light photoredox catalysis. nih.gov This method allows for the generation of carbon radicals from alcohols under mild, redox-neutral conditions, enabling the formation of new carbon-carbon bonds. nih.gov Investigating the photoredox-mediated transformations of this compound could lead to the development of new synthetic methodologies for creating complex molecular architectures.
Furthermore, the presence of two ester functionalities in close proximity within the oxalate group could be exploited for unique cyclization or polymerization reactions. Research into the synthesis of cyclic oxalates from diols and oxalyl chloride has been conducted, highlighting the reactivity of the oxalate moiety. asianpubs.org Exploring similar intramolecular reactions or polymerization potential of this compound could open up new avenues in materials science.
Advancements in Stereochemical Control in Synthesis
The alcohol precursor to this compound, 3,7-dimethyloctanol (also known as tetrahydrolinalool), possesses a chiral center at the 3-position. hmdb.canist.govnist.gov This inherent chirality presents both a challenge and an opportunity for stereochemical control in the synthesis of this compound.
The synthesis of enantiomerically pure 3,7-dimethyloctanol is a critical first step. The development of stereoselective synthetic routes to this alcohol, for example, through asymmetric hydrogenation of a suitable precursor or enzymatic resolution, would be a significant advancement.
Once the chiral alcohol is obtained, the subsequent esterification to form this compound must proceed without racemization. While standard esterification conditions are unlikely to affect the chiral center, this must be experimentally verified. The ability to produce specific stereoisomers of this compound is crucial, as different stereoisomers can exhibit distinct biological activities or material properties. This is particularly relevant in the fragrance industry, where the olfactory properties of a molecule can be highly dependent on its stereochemistry. google.com
Innovative Applications in Emerging Chemical Technologies
While the direct applications of this compound are not yet established, its structure suggests potential uses in several emerging technologies. Long-chain esters are widely used in the cosmetics industry as emollients, texture enhancers, and solubilizers for UV filters. aston-chemicals.comshreechem.in The branched nature of the 3,7-dimethyloctyl group could impart a desirable dry, non-greasy feel in cosmetic formulations. plasticsurgerykey.com
The pleasant, often fruity or floral, scents of many esters make them key components of fragrances. donau-chemie-group.comscentjourner.combellevuecollege.eduunb.ca The specific odor profile of this compound is currently unknown, but its synthesis and characterization could reveal a novel fragrance ingredient. The combination of the bulky, branched alkyl group with the polar oxalate head could also lead to interesting surfactant or liquid crystal properties, making it a candidate for investigation in materials science.
Furthermore, the use of esters in the formulation of pharmaceuticals as drug carriers is an active area of research. donau-chemie-group.com The lipophilic nature of the 3,7-dimethyloctyl chain could be exploited for the delivery of hydrophobic drug molecules.
Design of Functional Analogues for Targeted Research Objectives
The systematic modification of the this compound structure can lead to the design of functional analogues with tailored properties for specific research objectives.
By varying the alcohol component, a library of related oxalate esters can be synthesized to probe structure-activity relationships. For example, using different branched-chain alcohols could fine-tune the steric bulk and hydrophobicity, potentially altering the compound's performance as a fragrance, emollient, or solvent. unb.ca Similarly, replacing the ethyl group on the oxalate with other alkyl or aryl groups would create a diverse set of molecules for screening in various applications.
In the context of fragrance chemistry, creating analogues with slight structural modifications can lead to a wide spectrum of scents. scentjourner.comunb.ca This approach could be used to develop new and unique fragrance notes. For materials science applications, the introduction of polymerizable groups or other functional moieties onto the oxalate structure could lead to the development of novel polymers or functional materials with specific thermal or optical properties.
Q & A
Q. Advanced
- LC-MS/MS : Provides high sensitivity (detection limits ~ppb) using reverse-phase C18 columns and MRM transitions (e.g., m/z 257 → 139).
- Sample Preparation : Solid-phase extraction (SPE) with hydrophobic cartridges to isolate the compound from complex mixtures.
- Validation : Spike-recovery experiments and internal standards (e.g., deuterated analogs) ensure accuracy .
How does the steric environment of this compound influence its reactivity in esterification or hydrolysis?
Advanced
The branched alkyl chain (3,7-dimethyloctyl) imposes steric hindrance:
- Esterification : Slower reaction kinetics compared to linear-chain analogs; requires prolonged heating or microwave assistance.
- Hydrolysis : Resistance to base-catalyzed hydrolysis under mild conditions (pH < 10), but susceptible to strong acids (e.g., HSO) at elevated temperatures .
What computational modeling approaches predict the physicochemical properties of this compound?
Q. Advanced
- DFT Calculations : Predict logP (hydrophobicity) and pKa using software like Gaussian or COSMO-RS.
- Molecular Dynamics (MD) : Simulate interactions in lipid bilayers or solvent systems to guide formulation studies.
- QSPR Models : Correlate structural descriptors (e.g., molar volume, polar surface area) with solubility or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
